10,11-Dihydro-10-hydroxycarbazepine-D4 (Major)
Overview
Description
10,11-Dihydro-10-hydroxycarbazepine-D4 (Major) is a deuterated metabolite of Oxcarbazepine . It is only available as a mixture of deuterated material: d-1: 1%, d-2: 9%, d-3: 35%, d-4: 55% .
Molecular Structure Analysis
The molecular formula of 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major) is C15H10D4N2O2 . The molecular weight is 258.31 .Physical And Chemical Properties Analysis
The molecular weight of 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major) is 258.31 . The molecular formula is C15H10D4N2O2 .Scientific Research Applications
Pharmacokinetics and Metabolism
Enantioselective Pharmacokinetics : A study by (Volosov et al., 1999) focuses on the stereoselective pharmacokinetic analysis of 10-hydroxycarbazepine in humans. This research highlights the importance of understanding how this compound behaves in the body, particularly its metabolism and distribution.
Metabolic Pathways and Analysis in Wastewater : Research by (Bahlmann et al., 2014) and (Kaiser et al., 2014) investigates the occurrence and persistence of carbamazepine metabolites like 10,11-Dihydro-10-hydroxycarbazepine in German and Portuguese wastewater. This analysis provides insights into environmental exposure and potential impacts.
Stereochemistry in Human Metabolism : The work of (Bellucci et al., 1987) delves into the stereoselective aspects of the enzymatic hydrolysis of carbamazepine metabolites, highlighting the complexity of human metabolic processes.
Monitoring and Detection Techniques
Monitoring in Clinical Settings : A study by (Miles et al., 2004) explores the feasibility of using saliva concentrations of 10-hydroxy-10,11-dihydrocarbazepine for therapeutic monitoring of oxcarbazepine treatment, offering a non-invasive monitoring approach.
Analytical Methods for Plasma and Saliva : Research like that of (Saracino et al., 2010) and (Mandrioli et al., 2003) develop reliable methods for determining oxcarbazepine and its metabolites in human plasma and saliva, critical for accurate therapeutic drug monitoring.
Environmental Impact and Transformation
- Environmental Presence and Transformation : The presence and transformation of oxcarbazepine and its metabolites in marine environments are studied by (Martínez Bueno et al., 2016), offering insights into the ecological impact of pharmaceutical residues.
properties
IUPAC Name |
1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-DNZPNURCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(C3=CC=CC=C3N2C(=O)N)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661926 | |
Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Licarbazepine-D4 | |
CAS RN |
1020719-39-4 | |
Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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